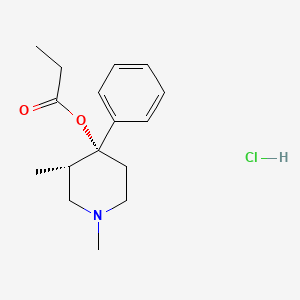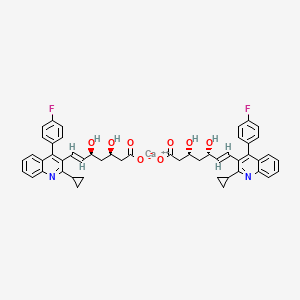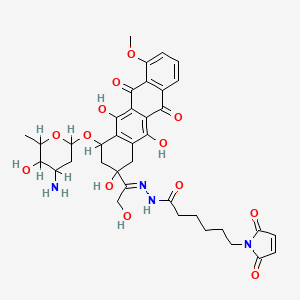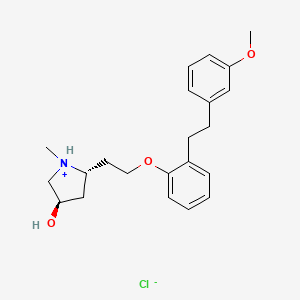
R-96544 hydrochloride
説明
R-96544 hydrochloride is a potent, selective 5-HT2A receptor antagonist . It displays some selectivity for 5-HT2A receptors with a Ki value of 1.6 nM . It has IC50 values of 2.2, 310, 2400, 3700, >5000, and >5000 nM for 5-HT2, α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors respectively .
Molecular Structure Analysis
The molecular weight of R-96544 hydrochloride is 391.94 . Its chemical formula is C22H29NO3.HCl . The molecule comprises a cyclic amine, an amide, an amine, and a hydrochloride .Physical And Chemical Properties Analysis
R-96544 hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . The compound should be stored at room temperature .科学的研究の応用
1. Platelet Aggregation Inhibition
R-96544 hydrochloride, the active form of the 5-HT2A receptor antagonist R-102444, demonstrates significant potential in inhibiting platelet aggregation. This effect has been observed across various species including humans, monkeys, cats, rabbits, rats, and mice. Notably, R-96544 exhibits a more potent antiplatelet effect than other 5-HT2A receptor antagonists like sarpogrelate and its active metabolite M-1. This suggests its potential application in conditions where platelet aggregation plays a critical role, such as in thrombotic diseases (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
2. Treatment of Pancreatitis
The effectiveness of R-96544 in treating both acute and chronic pancreatitis has been demonstrated in experimental models. R-96544, along with R-102444, its prodrug, significantly reduced enzyme activities associated with pancreatitis and attenuated related symptoms such as pancreatic necrosis and inflammation. This research supports the contention that 5-HT2A receptors are involved in the progression of pancreatitis, positioning R-96544 as a potential therapeutic agent for this condition (Ogawa, Sugidachi, Tanaka, Fujimoto, Fukushige, Tani, & Asai, 2005).
3. Peripheral Vascular Disease Treatment
R-96544, as the active form of R-102444, has shown promise in treating peripheral vascular diseases. In rat models, R-96544 effectively relaxed 5-HT-precontracted rat caudal artery and inhibited the pressor response to 5-HT. Oral administration of R-102444 significantly prevented the progression of peripheral vascular lesion induced by lauric acid, suggesting its potential application in the treatment of diseases involving 5-HT2A receptor activation such as peripheral vascular disease (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2004).
作用機序
R-96544 hydrochloride acts as a potent, selective 5-HT2A receptor antagonist . It displays some selectivity for 5-HT2A receptors with a Ki value of 1.6 nM . It has IC50 values of 2.2, 310, 2400, 3700, >5000, and >5000 nM for 5-HT2, α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors respectively .
Safety and Hazards
特性
IUPAC Name |
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRSTJUAQEATQ-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-96544 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



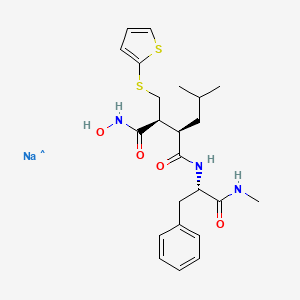
![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
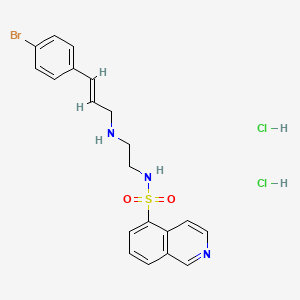
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)

